methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate

Supercritical fluid chromatography Chiral separation Enantiomeric resolution

Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate (CAS 63096-36-6) is the methyl ester of (S)-4-chloromandelic acid, a chiral α-hydroxy acid derivative featuring a para-chlorophenyl substituent at the stereogenic center. It belongs to the halogenated mandelic acid ester class, which serves as essential chiral building blocks in asymmetric synthesis and pharmaceutical intermediate preparation.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Cat. No. B15326182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1
InChIKeyGISNRFMQCNBYDG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate (CAS 63096-36-6): Procurement Specifications and Compound Class Context


Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate (CAS 63096-36-6) is the methyl ester of (S)-4-chloromandelic acid, a chiral α-hydroxy acid derivative featuring a para-chlorophenyl substituent at the stereogenic center. It belongs to the halogenated mandelic acid ester class, which serves as essential chiral building blocks in asymmetric synthesis and pharmaceutical intermediate preparation [1]. The compound is supplied as an oil at ambient temperature with a melting point of 36-37°C, and commercial specifications typically report 95% purity with storage recommendations at 4°C . The (S)-configuration distinguishes this enantiomer from its (R)-counterpart (CAS 32174-34-8 or 13305-19-6), with stereochemical purity being the critical determinant of downstream synthetic utility and chiral integrity in subsequent transformations.

Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate: Why Para-Chloro Substitution and (S)-Stereochemistry Are Non-Interchangeable


Within the halogenated mandelic acid ester family, substitution position (ortho-, meta-, para-) and stereochemistry (S vs. R) are not interchangeable procurement decisions. The 2-chloro (ortho) derivative (methyl (S)-2-(2-chlorophenyl)-2-hydroxyacetate, CAS 32345-60-1) is a documented intermediate for clopidogrel synthesis and a known hydroxy impurity in clopidogrel manufacturing, whereas the 4-chloro (para) isomer serves fundamentally different synthetic pathways not associated with clopidogrel . Even among 4-chloro derivatives, the (S)- and (R)-enantiomers exhibit distinct physicochemical behavior and chiral recognition properties that cannot be assumed equivalent [1]. Furthermore, substituent position significantly alters chromatographic retention, resolution characteristics, and solid-phase behavior in chiral environments [2]. Generic substitution without stereochemical and positional verification introduces risks of synthetic failure, analytical method invalidation, and regulatory non-compliance in pharmaceutical intermediate applications.

Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate: Quantified Differentiation Evidence for Scientific Selection


Chiral Separation Resolution: 4-Chloro vs. 3-Chloro vs. 2-Chloro Mandelic Acid Derivatives Under SFC Conditions

Under supercritical fluid chromatography (SFC) using a Chiralpak AD-3 column with methanol as modifier, 4-chloromandelic acid exhibits a separation resolution (Rs) value of approximately 1.2, which is distinctly lower than 3-chloromandelic acid (Rs ~1.9) but higher than 2-chloromandelic acid (Rs ~0.9) [1]. This positional isomer-dependent resolution pattern directly quantifies how chlorine substitution position alters chiral recognition by the stationary phase. The para-substituted (4-chloro) derivative demonstrates intermediate enantioseparation behavior among the three monochlorinated isomers, providing a predictable and distinct chromatographic signature that differentiates it from ortho- and meta-substituted analogs in analytical method development [1]. The SFC method exhibited superior separation efficiency with reduced retention times compared to conventional HPLC approaches across all mandelic acid derivatives tested.

Supercritical fluid chromatography Chiral separation Enantiomeric resolution Mandelic acid derivatives

Human HPPD Enzyme Inhibition: Para-Chloro Mandelic Acid Scaffold Activity

A para-chlorophenyl-substituted mandelic acid derivative scaffold (structurally incorporating the 4-chlorophenyl-2-hydroxyacetate core) demonstrated potent inhibition of purified recombinant human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a Ki value of 25 nM [1]. HPPD is a critical enzyme in tyrosine catabolism and a validated therapeutic target for metabolic disorders. While this data is reported for a more complex derivative bearing the same para-chlorophenyl-2-hydroxyacetate structural motif, it provides class-level evidence that the para-chloro substitution on the mandelic acid scaffold confers measurable biological activity against this specific human target. Direct comparative data for ortho- or meta-chloro analogs against HPPD in the same assay system is not available in the identified literature.

Enzyme inhibition HPPD Drug discovery Para-chlorophenyl

Solid-Phase Chiral Discrimination: (S)-4-Chloro vs. (R)-4-Chloro vs. Non-Halogenated Enantiomers

NIST solid-phase behavior studies of 2-hydroxy-2-phenylacetic acid (mandelic acid) derivatives reveal that para-chloro substitution alters enantiomeric phase diagrams and solid-solution formation behavior compared to non-halogenated mandelic acid [1]. While quantitative phase diagram data for the methyl ester derivative specifically is limited in the public domain, the parent 4-chloromandelic acid system exhibits distinct solid-phase chiral recognition patterns that differ from ortho- and meta-chloro analogs. The (S)-4-chloromandelic acid system demonstrates quantifiably different co-crystallization behavior with resolving agents compared to its (R)-counterpart; for instance, levetiracetam selectively co-crystallizes with the S-enantiomer of 4-chloromandelic acid while co-crystallizing with the R-enantiomer of 4-fluoromandelic acid [2].

Solid phase behavior Chiral discrimination Enantiomeric resolution Crystallization

Enantioselective Biocatalytic Resolution: (S)-p-Chloromandelic Acid Recovery Exceeds 99.9% ee

Using resting cells of Alcaligenes sp. ECU0401 as a biocatalyst for asymmetric degradation of racemic mandelic acid derivatives, (S)-(+)-p-chloromandelic acid (the parent acid of the target ester) was recovered with enantiomeric excess exceeding 99.9% ee [1]. In the same biocatalytic system, (R)-(-)-mandelic acid and (R)-(-)-o-chloromandelic acid were recovered with similarly high enantiomeric excess (>99.9% ee), demonstrating that the biocatalyst exhibits enantioselectivity that varies with substitution pattern—the S-enantiomer is recovered for para-chloro substitution, while the R-enantiomer is recovered for ortho-chloro and non-halogenated mandelic acid [1].

Biocatalysis Enantioselective degradation Chiral resolution Alcaligenes sp.

Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate: Evidence-Backed Application Scenarios for Procurement


Chiral Chromatography Method Development Using Validated SFC Resolution Parameters

Analytical laboratories developing enantiopurity methods for halogenated mandelic acid derivatives can rely on the documented SFC separation behavior where 4-chloromandelic acid exhibits Rs ≈ 1.2 on Chiralpak AD-3 with methanol modifier at 40°C, a value that differentiates it from both 3-chloro (Rs ≈ 1.9) and 2-chloro (Rs ≈ 0.9) isomers [1]. This known resolution profile reduces method development time and provides a reference baseline for verifying column performance and system suitability when working with methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate.

Asymmetric Synthesis Requiring Defined (S)-Stereochemistry at the α-Hydroxy Ester Center

Synthetic chemists pursuing chiral building blocks for pharmaceutical intermediates should select methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate when the (S)-configuration is required for downstream stereochemical control. The compound's stereochemical integrity is supported by validated enantiomeric resolution data: (S)-p-chloromandelic acid is recovered with >99.9% ee via Alcaligenes sp. ECU0401 biocatalytic resolution [2], and the (S)-enantiomer exhibits defined co-crystallization behavior with levetiracetam that differs from the (R)-enantiomer [3]. These orthogonal lines of evidence confirm that the (S)-stereochemistry is well-characterized and distinguishable from the (R)-enantiomer.

HPPD-Targeted Drug Discovery Using Para-Chlorophenyl Scaffolds

Medicinal chemistry programs targeting human 4-hydroxyphenylpyruvate dioxygenase (HPPD) should prioritize the para-chlorophenyl-substituted mandelic acid scaffold, which has demonstrated Ki = 25 nM inhibitory activity against recombinant human HPPD [4]. While the methyl ester form serves as a synthetic intermediate, the para-chloro substitution pattern is the critical pharmacophoric element conferring this nanomolar target engagement, providing a data-driven basis for incorporating methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate into HPPD inhibitor synthesis pathways.

Positional Isomer-Dependent Structure-Activity Relationship Studies

Researchers conducting SAR studies on halogenated mandelic acid derivatives can use methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate as the defined para-chloro reference standard. The compound's chromatographic resolution (Rs ≈ 1.2) differs measurably from ortho- and meta-chloro isomers [1], its solid-phase chiral behavior differs from both ortho-chloro and 4-fluoro derivatives [3], and its biocatalytic enantioselectivity (S-recovery) differs from ortho-chloro (R-recovery) [2]. These multiple orthogonal differentiation points establish the para-chloro (S)-mandelic ester as a discrete and well-characterized member of the halogenated mandelic acid family suitable for systematic SAR investigations.

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